tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16) |
InChI Key |
NXLSIUAMCGYUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Formation of the Aldehyde Intermediate :
Condensation with tert-Butyl Carbamate :
Data Table: Nucleophilic Substitution Protocol
| Step | Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|---|
| 1 | PCC, CH₂Cl₂, 0°C → RT | Aldehyde synthesis | 78% | |
| 2 | Cs₂CO₃, THF, reflux | Imine formation | 65% | |
| 3 | Boc₂O, DMAP, THF | Carbamate protection | 82% |
Challenges :
- Over-oxidation of the alcohol intermediate can occur without strict temperature control.
- Competing side reactions (e.g., esterification) require anhydrous conditions.
Reductive Amination of 3-Oxo Intermediates
This approach utilizes reductive amination to couple a ketone-bearing oxolan-3-ylmethyl group with tert-butyl carbamate.
Key Steps:
Synthesis of 3-Oxo Intermediate :
Reductive Amination :
Data Table: Reductive Amination Protocol
| Step | Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|---|
| 1 | AcCl, Et₃N, CH₂Cl₂ | Ketone synthesis | 70% | |
| 2 | NaBH₃CN, MeOH, RT | Reductive amination | 58% | |
| 3 | Boc₂O, DMAP, THF | Final protection | 88% |
Optimization Insights :
- Use of NaBH(OAc)₃ instead of NaBH₃CN improves selectivity for secondary amines.
- Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability but requires high-pressure equipment.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling is employed to introduce the oxolan-3-ylmethyl group into the carbamate framework.
Key Steps:
Data Table: Palladium-Catalyzed Protocol
| Step | Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, dioxane | Suzuki coupling | 75% | |
| 2 | Xantphos, Pd(OAc)₂, THF | Buchwald-Hartwig | 68% |
Advantages :
- High functional group tolerance enables modular synthesis.
- Compatible with sterically hindered substrates.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported reagents are used to streamline purification and enhance yield.
Key Steps:
Data Table: Solid-Phase Protocol
| Step | Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|---|
| 1 | Wang resin, DMF, RT | Aldehyde immobilization | 90% | |
| 2 | TFA/DCM (1:1), 2h | Cleavage | 85% |
Limitations :
Enzymatic Synthesis for Stereoselective Production
Biocatalysts are employed to achieve enantioselective synthesis of chiral intermediates.
Key Steps:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
The compound has been studied for its diverse biological activities, which include:
- Antitumor Activity : Research indicates that similar structures exhibit significant antitumor properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : It has demonstrated potential in protecting neuronal cells from oxidative damage, enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Enzyme Inhibition : Studies suggest that tert-butyl carbamates can inhibit specific metabolic enzymes, potentially impacting drug metabolism and therapeutic efficacy.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of carbamate derivatives, including tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate. The results indicated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress. The findings revealed that it enhanced the activity of antioxidant enzymes, thereby reducing neuronal apoptosis in models of oxidative damage.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves the formation of a stable carbamate linkage . This linkage can interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
- CAS No.: 1803603-88-4
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Structure : Features a tert-butyl carbamate group linked to a propyl chain with a ketone (3-oxo) and an oxolan-3-ylmethyl substituent at the 2-position. The Smiles representation is
CC(C)(C)OC(=O)NCC(C=O)CC1CCOC1.
Key Characteristics :
- The oxolane (tetrahydrofuran) ring introduces hydrophobicity and conformational rigidity.
- The 3-oxo group enhances polarity, making it reactive toward nucleophiles.
Structural Analogues
a. tert-Butyl (3-oxopropyl)carbamate (Compound 24/245)
- CAS No.: Not explicitly provided (see ).
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- Structure : Lacks the oxolan-3-ylmethyl group but retains the 3-oxo-propyl backbone.
- Synthesis : Oxidized from tert-butyl (3-hydroxypropyl)carbamate using oxalyl chloride and DMSO, yielding 36–97% .
- NMR Data :
Comparison :
- The absence of the oxolan-3-ylmethyl group reduces steric hindrance and molecular weight (173 vs. 257 g/mol).
- Higher polarity due to the unsubstituted 3-oxo group may influence solubility in polar solvents .
b. tert-Butyl N-[3-(3-oxopropyl)oxolan-3-yl]carbamate
- CAS No.: 2229150-23-4
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Structure : Oxolane ring directly attached to the carbamate via a propyl chain, differing in substitution pattern from the target compound .
Comparison :
- Lower molecular weight (243 vs. 257 g/mol) due to a shorter propyl chain.
- The oxolane ring's position may alter conformational flexibility and intermolecular interactions .
c. tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate
- Structure : Features a benzimidazolone group instead of the oxolane substituent.
- Synthesis : Prepared via nitro reduction and cyclization, yielding 80% .
- Applications : Likely used in pharmaceutical intermediates due to the bioactive benzimidazolone moiety .
Comparison :
Physicochemical Properties
| Property | Target Compound | Compound 24/245 | Oxolan-3-yl Derivative (CAS 2229150-23-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 257.33 | 173.21 | 243.30 |
| Key Functional Groups | 3-oxo, oxolane | 3-oxo | 3-oxo, oxolane |
| Boiling Point | N/A | N/A | N/A |
| Polarity | Moderate | High | Moderate |
| Synthetic Yield | Not reported | 36–97% | Not reported |
Key Observations :
Reactivity :
- Nucleophilic Addition : The 3-oxo group in the target compound and Compound 24/245 is susceptible to reactions with amines, hydrazines, or reducing agents. Steric hindrance from the oxolane group may slow reactivity compared to simpler analogues .
- Acid Sensitivity : The tert-butyl carbamate group is cleaved under acidic conditions, a feature shared across all compared compounds .
Biological Activity
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (2-formyl-3-(tetrahydrofuran-3-yl)propyl)carbamate, with the molecular formula and a molecular weight of approximately 255.33 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and an oxolan (tetrahydrofuran) ring, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction. A study demonstrated that certain carbamate derivatives exhibited IC50 values ranging from 5.39 to 13.98 μM against various cancer cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Carbamate Derivatives
| Compound ID | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3i | 5.39 | HepG2 |
| 3k | 13.98 | A549 |
| 3k·CH | 3.13 | MCF-7 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, carbamate compounds have been noted for their anti-inflammatory effects. Research indicates that certain derivatives can reduce levels of pro-inflammatory cytokines and oxidative stress markers in vitro, suggesting potential applications in inflammatory diseases .
Study on Apoptosis Induction
A specific study focused on a related carbamate derivative demonstrated that treatment with the compound resulted in a dose-dependent increase in reactive oxygen species (ROS) levels in HepG2 cells, leading to mitochondrial dysfunction and apoptosis . This finding underscores the importance of oxidative stress in mediating the biological effects of carbamate derivatives.
Neuroprotective Effects
Another study explored the neuroprotective properties of similar compounds against amyloid-beta-induced toxicity in neuronal cells. The results indicated that these compounds could reduce neuroinflammation and oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the common synthetic routes for tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar carbamates are prepared by reacting amines with activated carbonyl derivatives (e.g., tert-butoxycarbonyl (Boc) protecting groups) under basic conditions. Optimization involves:
- Solvent selection : Polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) enhance reactivity .
- Catalysts : Mild bases (e.g., K₂CO₃) improve yield by deprotonating intermediates without side reactions .
- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and stability of the Boc group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity .
| Parameter | Optimization Strategy | Example from Evidence |
|---|---|---|
| Solvent | Use MeCN for solubility | |
| Base | K₂CO₃ for mild conditions | |
| Work-up | Ethanol/water recrystallization |
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., Boc tert-butyl at δ ~1.4 ppm) and oxolane protons (δ ~3.5–4.0 ppm). Anomalous shifts may indicate hydrogen bonding or steric effects .
- X-ray Crystallography : SHELX software refines crystal structures by analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) and packing motifs. For related carbamates, intermolecular N1–H1⋯O4 and C–H⋯O bonds stabilize the lattice .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) groups confirm functional group integrity .
Q. What safety precautions and handling protocols are recommended for this compound?
Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing and crystallinity?
Methodological Answer: Hydrogen bonding and van der Waals interactions dictate packing. For example:
- N–H⋯O Bonds : The carbamate N–H donates to oxolane or ketone oxygen acceptors, forming dimers or chains. In related structures, R₂²(10) motifs align molecules along the [010] axis .
- C–H⋯O Interactions : Weak interactions between oxolane methylene groups and carbonyl oxygen enhance lattice stability .
- Torsional Strain : The oxolan-3-ylmethyl group’s conformation affects packing density. Computational tools (e.g., Mercury) model these effects .
Q. What computational methods predict the reactivity and stability of this carbamate?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. For Boc-protected amines, the LUMO often localizes on the carbonyl group .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis rates of the Boc group .
- QSPR Models : Relate substituent effects (e.g., oxolane ring size) to stability using Hammett parameters or steric descriptors .
Q. How can structural modifications alter bioactivity or physicochemical properties?
Methodological Answer:
- Oxolane Substitution : Replacing the oxolan-3-ylmethyl group with larger heterocycles (e.g., tetrahydropyran) increases lipophilicity (clogP), impacting membrane permeability .
- Ketone Functionalization : Reducing the 3-oxo group to a hydroxyl enhances hydrogen-bonding potential, which may improve solubility but reduce metabolic stability .
- Bioactivity Screening : Test modified derivatives for enzyme inhibition (e.g., CDC25 phosphatases) using fluorescence-based assays .
Q. What analytical strategies resolve contradictions in spectral data?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange (e.g., oxolane ring puckering) by variable-temperature ¹H NMR. Line-shape analysis calculates activation energy for ring inversion .
- 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for oxolane and propyl groups) .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
